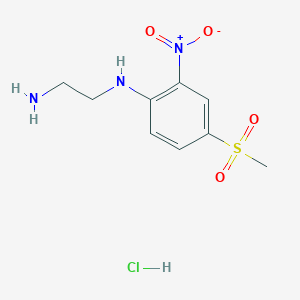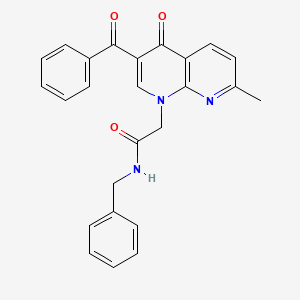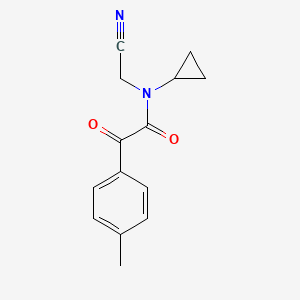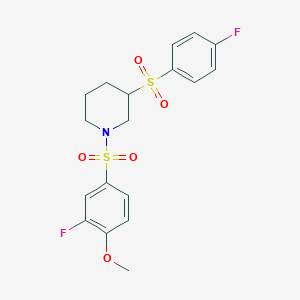![molecular formula C17H23N3O2 B2572384 2-[(4-tert-butylphenyl)formamido]-N-(1-cyanopropyl)acetamide CAS No. 1796967-97-9](/img/structure/B2572384.png)
2-[(4-tert-butylphenyl)formamido]-N-(1-cyanopropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-tert-butylphenyl)formamido]-N-(1-cyanopropyl)acetamide, commonly referred to as TAK-659, is a small molecule inhibitor that has shown promising results in various preclinical studies. It belongs to the class of compounds known as protein kinase inhibitors, which are widely used in the treatment of cancer and other diseases.
Mécanisme D'action
TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and TAK. BTK is a key mediator of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. ITK and TAK are involved in the signaling pathways of T-cells and play a critical role in the activation and proliferation of these cells. By inhibiting these kinases, TAK-659 can suppress the activation and proliferation of both B-cells and T-cells, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
The inhibition of BTK, ITK, and TAK by TAK-659 has several biochemical and physiological effects. It can lead to the suppression of the immune response, which can be beneficial in the treatment of autoimmune diseases and inflammatory disorders. It can also inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for the treatment of cancer. However, the inhibition of these kinases can also result in adverse effects, such as increased susceptibility to infections and impaired immune function.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments, including its potency, selectivity, and oral bioavailability. It has been shown to be effective in various preclinical models, making it a promising candidate for further development. However, the limitations of TAK-659 include its potential for off-target effects and toxicity, which need to be carefully evaluated in future studies.
Orientations Futures
There are several future directions for the research and development of TAK-659. One potential direction is the investigation of its efficacy in combination with other therapeutic agents, such as chemotherapy and immunotherapy. Another direction is the exploration of its potential in the treatment of other diseases, such as viral infections and neurological disorders. Additionally, further studies are needed to evaluate its safety and toxicity in humans, as well as its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multi-step process that starts with the preparation of 4-tert-butylbenzaldehyde. The aldehyde is then reacted with hydroxylamine to form the corresponding oxime, which is subsequently reduced to the amine using sodium borohydride. The resulting amine is then coupled with N-(1-cyanopropyl)acetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in various preclinical models and has shown promising results in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. It has been found to inhibit the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). These kinases play a crucial role in the activation and proliferation of immune cells, and their inhibition by TAK-659 can lead to the suppression of the immune response.
Propriétés
IUPAC Name |
4-tert-butyl-N-[2-(1-cyanopropylamino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-5-14(10-18)20-15(21)11-19-16(22)12-6-8-13(9-7-12)17(2,3)4/h6-9,14H,5,11H2,1-4H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQYELPGHXFPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CNC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2572301.png)
![N-[2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-ethylsulfanylacetamide](/img/structure/B2572302.png)

![4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol](/img/structure/B2572304.png)
![(E)-3-(furan-2-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acrylamide](/img/structure/B2572305.png)




![3-cyclopentyl-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2572315.png)



![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2572324.png)
